molecular formula C10H21N3O B2380467 1-(4-Aminobutyl)piperidine-4-carboxamide CAS No. 1016745-45-1

1-(4-Aminobutyl)piperidine-4-carboxamide

Cat. No.: B2380467
CAS No.: 1016745-45-1
M. Wt: 199.298
InChI Key: MVYNFOPEZAXFMJ-UHFFFAOYSA-N
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Description

Significance of Piperidine-4-carboxamide Scaffolds in Contemporary Chemical Biology Research

The piperidine-4-carboxamide scaffold is a cornerstone in the design and synthesis of a vast array of biologically active molecules. Piperidine (B6355638), a six-membered heterocyclic amine, is a ubiquitous building block in pharmaceuticals, and its derivatives are integral to over seventy commercialized drugs. ijnrd.org The carboxamide linkage provides a stable, planar unit capable of participating in hydrogen bonding, a critical interaction for molecular recognition at biological targets.

The versatility of this scaffold allows for substitutions at both the piperidine nitrogen and the carboxamide group, enabling the creation of large and diverse chemical libraries for drug discovery. Researchers have successfully developed piperidine-4-carboxamide derivatives with a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties. ontosight.aiontosight.ai For instance, certain derivatives have been investigated as potent dopamine (B1211576) reuptake inhibitors, analgesics, and even as calpain inhibitors with potential neuroprotective effects. researchgate.netnih.gov The ability of this scaffold to present functional groups in a well-defined three-dimensional space makes it an attractive starting point for the development of selective and potent inhibitors of enzymes and modulators of receptors.

Rationale for Comprehensive Academic Investigation of 1-(4-Aminobutyl)piperidine-4-carboxamide

The specific structure of this compound presents a compelling case for dedicated scientific inquiry. The molecule incorporates two key pharmacophoric features: the established piperidine-4-carboxamide core and a flexible 4-aminobutyl side chain. The terminal primary amine of the aminobutyl group can act as a key interaction point with biological targets, such as through salt bridges with acidic amino acid residues in proteins. This feature is often exploited in the design of ligands for G-protein coupled receptors (GPCRs) and ion channels.

The rationale for a comprehensive investigation is built on the potential for this compound to exhibit novel or enhanced biological activities. The aminobutyl moiety could confer improved pharmacokinetic properties, such as enhanced solubility or the ability to cross biological membranes. Furthermore, the presence of two basic nitrogen atoms allows for the formation of salts, which can be advantageous for pharmaceutical formulation. A systematic study of this compound would contribute valuable structure-activity relationship (SAR) data to the broader field of medicinal chemistry, potentially leading to the identification of new lead compounds for therapeutic development.

Historical Trajectories and Current Perspectives on Related Chemical Entities in Scholarly Inquiry

The scientific journey of piperidine-containing compounds dates back over two centuries, with the piperidine ring being a fundamental component of many natural alkaloids. nih.gov The therapeutic applications of piperidine derivatives have expanded significantly over the years, with their use in drugs for a wide range of conditions, from cancer to neurological disorders. ijnrd.orgnih.gov

Historically, research has focused on modifying the piperidine scaffold to achieve desired biological effects. For example, early work on synthetic analgesics led to the development of numerous piperidine-based opioids. More recently, the focus has shifted towards more targeted therapies, with piperidine-4-carboxamide derivatives being designed as highly selective enzyme inhibitors. A notable example is the development of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as inhibitors of human carbonic anhydrase, an enzyme implicated in certain types of cancer. nih.gov

Current research continues to explore the vast chemical space accessible from the piperidine-4-carboxamide scaffold. High-throughput screening and computational modeling are being employed to identify new derivatives with therapeutic potential. There is a growing interest in developing derivatives with improved selectivity and reduced off-target effects. The investigation of compounds like this compound aligns with this modern perspective, aiming to fine-tune the pharmacological profile of this versatile scaffold to address unmet medical needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-aminobutyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c11-5-1-2-6-13-7-3-9(4-8-13)10(12)14/h9H,1-8,11H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYNFOPEZAXFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 4 Aminobutyl Piperidine 4 Carboxamide

Retrosynthetic Analysis and Strategic Disconnections for Efficient Synthesis of 1-(4-Aminobutyl)piperidine-4-carboxamide

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comias.ac.in For this compound, several strategic disconnections can be envisioned to devise efficient synthetic pathways.

The most logical disconnections involve the bonds formed in the later stages of the synthesis, typically the C-N bonds.

Disconnection A (C-N bond at the piperidine (B6355638) nitrogen): This is a common and highly effective strategy. The bond between the piperidine nitrogen and the aminobutyl side chain is disconnected. This leads to two key synthons: a piperidine-4-carboxamide synthon and a 4-aminobutyl synthon. The corresponding chemical equivalents would be piperidine-4-carboxamide and a 4-halobutyl-amine derivative (e.g., 4-bromo- or 4-chlorobutylamine), often with the primary amine protected (e.g., as a phthalimide (B116566) or Boc-carbamate) to prevent self-reaction. This approach allows for late-stage introduction of the side chain.

Disconnection B (Amide C-N bond): This strategy involves the disconnection of the amide bond at the C4 position. This approach yields a 1-(4-aminobutyl)piperidine-4-carboxylic acid synthon and an ammonia (B1221849) synthon. The practical equivalent would be the corresponding carboxylic acid or its activated form (like an acyl chloride or ester) which would then be reacted with ammonia. This route focuses on forming the amide bond as a final or near-final step.

Disconnection C (Simultaneous Disconnections): A more convergent approach would involve disconnecting both the C-N bond at the piperidine nitrogen and the amide bond simultaneously. This leads to three fragments: a piperidine-4-carboxylic acid synthon, a 1,4-diaminobutane (B46682) synthon, and an ammonia synthon. The corresponding starting materials would be a piperidine-4-carboxylic acid derivative (like isonipecotic acid), a protected 1,4-diaminobutane, and ammonia.

Development and Optimization of Novel Reaction Pathways for Piperidine Ring Functionalization in this compound

Functionalization of a pre-existing piperidine ring is a primary strategy for synthesizing substituted derivatives like this compound. researchgate.net This often involves N-alkylation to introduce the side chain and manipulation of a substituent at the C4 position.

N-Alkylation: The introduction of the 4-aminobutyl group onto the piperidine nitrogen is typically achieved via nucleophilic substitution. A common precursor, piperidine-4-carboxamide, can be reacted with a suitably protected 4-halobutylamine, such as N-(4-bromobutyl)phthalimide or tert-butyl (4-bromobutyl)carbamate. The use of a protecting group on the terminal amine is crucial to prevent polymerization and side reactions. The reaction is typically carried out in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) to neutralize the hydrogen halide formed.

Functionalization at the C4-Position: The carboxamide group at the C4 position can be derived from several precursors.

From 4-Cyanopiperidine: A common route starts with 4-cyanopiperidine. The N-alkylation step would be performed first to yield 1-(4-aminobutyl)piperidine-4-carbonitrile. Subsequent hydrolysis of the nitrile group, under either acidic or basic conditions, affords the corresponding carboxylic acid, which can then be converted to the primary amide. Alternatively, direct conversion of the nitrile to the thioamide can be achieved using hydrogen sulfide, which can then be hydrolyzed to the carboxamide. google.com

From Piperidine-4-carboxylic acid (Isonipecotic acid): Starting with isonipecotic acid, the piperidine nitrogen can first be protected (e.g., with a Boc group) before converting the carboxylic acid to the amide. Following amidation, the N-protecting group is removed, and the N-alkylation is performed to introduce the 4-aminobutyl side chain.

Recent advances focus on creating highly substituted piperidines through multi-component reactions or by the hydrogenation of functionalized pyridine (B92270) precursors, which can offer more direct routes to complex piperidine cores. ajchem-a.comnih.gov

Contemporary Approaches to Amide Bond Formation and Amino Group Introduction in this compound Synthesis

Amide Bond Formation: The creation of the C4-carboxamide bond is a critical step in many synthetic routes. While traditional methods using harsh reagents like thionyl chloride to form an acyl chloride are effective, contemporary synthesis favors milder and more efficient coupling reagents. researchgate.net These reagents activate the carboxylic acid group of a precursor like 1-(protected-4-aminobutyl)piperidine-4-carboxylic acid, facilitating its reaction with ammonia or an ammonia equivalent.

Coupling ReagentDescriptionAdvantages
EDC·HCl (HATU, HBTU) Carbodiimide-based reagents, often used with additives like HOBt or DMAP. acgpubs.orgHigh yields, mild reaction conditions, compatible with a wide range of functional groups.
T3P® (Propylphosphonic Anhydride) A cyclic phosphonic acid anhydride.Excellent for preventing racemization in chiral substrates, byproducts are water-soluble and easily removed.
CDI (Carbonyldiimidazole) Forms a reactive acylimidazolide intermediate.Mild conditions, gaseous byproduct (CO2) is easily removed.

More recently, "reagent-free" or green methods for amide bond formation are being explored. These can involve catalytic methods that generate minimal waste, such as the direct condensation of carboxylic acids and amines at high temperatures or using biocatalysts. nih.gov

Amino Group Introduction: The terminal primary amine of the 4-aminobutyl side chain is typically introduced using a precursor where the amine is protected. This is essential to control its nucleophilicity during the N-alkylation of the piperidine ring.

Boc Protection: N-Boc-1,4-diaminobutane can be mono-alkylated to provide tert-butyl (4-halobutyl)carbamate. After this fragment is attached to the piperidine nitrogen, the acid-labile Boc group is easily removed with agents like trifluoroacetic acid (TFA) or HCl in an organic solvent. mdpi.com

Phthalimide Protection (Gabriel Synthesis): N-(4-Bromobutyl)phthalimide is a common reagent. Following the N-alkylation step, the phthalimide group is typically cleaved using hydrazine (B178648) hydrate (B1144303) to release the free primary amine.

Azide (B81097) Reduction: An alternative strategy involves reacting the piperidine with a 1-azido-4-halobutane. The resulting terminal azide is then reduced to the primary amine, often via catalytic hydrogenation (e.g., using H₂/Pd-C) or with reagents like triphenylphosphine (B44618) (Staudinger reaction).

Stereoselective Synthetic Routes Towards Enantiomerically Pure this compound and its Derivatives

While this compound itself is an achiral molecule, the development of stereoselective routes is crucial for synthesizing its chiral derivatives, which may possess unique pharmacological properties. Such derivatives could have additional substituents on the piperidine ring, creating one or more stereocenters.

Methods for Stereoselective Synthesis:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature. For example, chiral amino acids like lysine (B10760008) could potentially be elaborated through cyclization and functional group manipulation to form a chiral piperidine core.

Asymmetric Catalysis: The hydrogenation of a substituted pyridine precursor using a chiral catalyst (e.g., a rhodium or iridium complex with a chiral phosphine (B1218219) ligand) can produce enantiomerically enriched piperidines. nih.gov This method allows for the direct creation of stereocenters during the formation of the saturated ring.

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for stereoselective synthesis. Enzymes such as lipases or transaminases can be used for kinetic resolution of racemic piperidine intermediates, providing access to one enantiomer in high purity.

Substrate-Controlled Diastereoselective Reactions: For precursors that already contain a stereocenter, new stereocenters can be introduced with high diastereoselectivity. For instance, the reduction of a ketone at the C4 position of a chiral piperidine ring can proceed with high stereocontrol, influenced by the existing stereochemistry of the molecule. nih.gov A one-pot synthesis of piperidin-4-ols via gold-catalyzed cyclization has been shown to proceed with excellent diastereoselectivity. nih.gov

A synthetic strategy could involve the stereoselective synthesis of a 3-hydroxypiperidine (B146073) derivative, which is then further functionalized. For example, regio- and stereoselective ring-opening of a 1-benzyl-4,5-epoxypiperidine-3-ol with various nucleophiles can lead to highly functionalized, enantiopure piperidine diols, which serve as versatile intermediates. researchgate.net

Principles of Green Chemistry and Sustainable Synthesis in the Production of this compound

Applying the principles of green chemistry to the synthesis of pharmaceutical compounds is essential for minimizing environmental impact and improving process safety and efficiency. unibo.it

Key Green Chemistry Principles in Synthesis:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Convergent syntheses are often more atom-economical than linear ones.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons (e.g., dichloromethane) with greener alternatives such as ethanol, water, ethyl acetate, or 2-methyltetrahydrofuran (B130290) is a key goal. unibo.it Similarly, avoiding toxic reagents in favor of safer alternatives is prioritized.

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents, as it reduces waste. researchgate.net For instance, catalytic hydrogenation for reductions or forming the piperidine ring is preferable to using stoichiometric metal hydride reagents.

One-Pot Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can significantly reduce solvent usage, purification steps, and waste generation, while also saving time and energy. nih.gov

Use of Renewable Feedstocks: A long-term goal in sustainable synthesis is the use of starting materials derived from renewable biomass rather than petrochemical sources. Recent research has demonstrated the synthesis of piperidine from furfural, a platform chemical derived from lignocellulose. nih.gov This innovative approach involves a one-pot reductive amination and ring rearrangement over a specialized catalyst, paving the way for bio-based piperidine synthesis.

An example of a greener approach to the synthesis of this compound could involve a one-pot procedure starting from a bio-derived piperidine precursor, using a catalytic amide formation step in a green solvent, and employing a final deprotection step that generates minimal and non-toxic waste.

Theoretical and Computational Investigations of 1 4 Aminobutyl Piperidine 4 Carboxamide

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity of 1-(4-Aminobutyl)piperidine-4-carboxamide

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. These calculations provide insights into the distribution of electrons and the energies of the molecular orbitals, which are fundamental to a molecule's reactivity.

The key orbitals in determining chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the primary amine and the amide group. The LUMO would likely be distributed over areas that can accept electron density. The HOMO-LUMO energy gap would dictate its reactivity in potential chemical reactions and biological interactions. researchgate.net Various electronic properties can be calculated from these orbital energies.

Table 1: Hypothetical Quantum Chemical Properties of this compound

Property Description Predicted Value
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital 2.0 eV
Energy Gap (ΔE) ELUMO - EHOMO 8.5 eV
Ionization Potential (I) -EHOMO 6.5 eV
Electron Affinity (A) -ELUMO -2.0 eV
Global Hardness (η) (I - A) / 2 4.25 eV
Global Softness (S) 1 / (2η) 0.118 eV⁻¹

| Electronegativity (χ) | (I + A) / 2 | 2.25 eV |

These values are illustrative and would need to be confirmed by specific DFT calculations.

Furthermore, a Molecular Electrostatic Potential (MEP) map can visualize the charge distribution. For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating regions prone to electrophilic attack, and positive potential (blue) around the hydrogen atoms of the amine and amide groups, indicating sites for nucleophilic attack.

Molecular Docking and Dynamics Simulations for Elucidating Potential Target Interactions of this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netjournaljpri.com This method is widely used in drug design to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. journaljpri.com The piperidine (B6355638) carboxamide scaffold is a common motif in medicinal chemistry and has been identified as an inhibitor for various targets. researchgate.netontosight.ai

Potential targets for this compound could include:

DNA Gyrase: Piperidine-4-carboxamides have been identified as inhibitors of DNA gyrase in Mycobacterium abscessus, a crucial enzyme for DNA replication. nih.govnih.gov Docking studies could reveal if this compound fits into the ATP-binding site of the GyrB subunit, similar to other novel bacterial topoisomerase inhibitors (NBTIs). nih.gov

Anaplastic Lymphoma Kinase (ALK): Piperidine carboxamide derivatives have been investigated as ALK inhibitors, a target in cancer therapy. researchgate.net Docking simulations could explore the binding of the compound within the ALK kinase domain.

Carbonic Anhydrases (CAs): Certain 1-benzoylpiperidine-4-carboxamides act as inhibitors of human carbonic anhydrase isoforms, some of which are associated with tumors. nih.gov Docking could assess the potential for the sulfonamide group to coordinate with the zinc ion in the active site.

Following docking, Molecular Dynamics (MD) simulations can provide a more detailed view of the interaction. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the ligand-protein complex and the dynamic nature of their interactions. nih.govmdpi.comnih.gov For instance, an MD simulation of this compound docked into a target like DNA gyrase would show how the hydrogen bonds and hydrophobic interactions evolve, confirming the stability of the predicted binding mode. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with Potential Targets

Target Protein PDB ID Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical)
M. abscessus DNA Gyrase (e.g., 5L3J) -8.5 Asp88, Gly86, Thr173
Anaplastic Lymphoma Kinase (ALK) (e.g., 2XP2) -7.9 Met1199, Leu1122, Gly1269

| Carbonic Anhydrase II | (e.g., 1CA2) | -7.2 | His94, His96, Thr199, Zn²⁺ |

These results are hypothetical and serve to illustrate the data obtained from docking studies.

Structure-Activity Relationship (SAR) Studies and Lead Optimization Strategies for this compound Analogs through Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. pharmacologymentor.com Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, plays a vital role in this process. researchgate.net A QSAR model mathematically relates the chemical structure of a series of compounds to their biological activity.

For this compound, SAR studies would involve synthesizing and testing a series of analogs to determine which structural features are crucial for activity. These modifications could include:

Altering the Aminobutyl Chain: The length and basicity of the aminobutyl side chain could be modified to probe its role in target binding.

Substituting the Piperidine Ring: Introducing substituents on the piperidine ring could influence its conformation and interactions with the target.

Modifying the Carboxamide Group: The primary amide could be converted to secondary or tertiary amides to explore the importance of its hydrogen-bonding capabilities.

Computational approaches can guide this process, a strategy known as lead optimization. lephar.comnih.govscienceopen.com By building a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can visualize the regions around the molecule where steric bulk, positive or negative charge, or hydrophobicity would enhance or diminish activity. researchgate.net This provides a roadmap for designing more potent and selective analogs. For example, if SAR studies on piperidine carboxamide analogs as DNA gyrase inhibitors showed that a trifluoromethyl group on a phenyl ring increased activity, this modification could be computationally modeled on other analogs to predict their potency before synthesis. nih.gov

Table 3: Hypothetical SAR Data for Analogs of this compound

Analog Modification Predicted Activity (IC₅₀, µM) Rationale
Parent Compound This compound 10 Baseline activity
Analog 1 N-acetyl on the aminobutyl group > 50 Suggests the primary amine's positive charge is crucial for binding.
Analog 2 Chain extended to 5-aminopentyl 25 Indicates the 4-carbon chain length is optimal for reaching a binding pocket.
Analog 3 Phenyl group attached to the carboxamide nitrogen 5 Suggests a hydrophobic pocket that can be exploited for enhanced binding.

| Analog 4 | 3-hydroxyl group on the piperidine ring | 8 | May introduce a beneficial hydrogen bond without disrupting the core binding. |

Prediction of Spectroscopic Data and Conformational Analysis of this compound using Computational Methods

Computational methods can accurately predict various spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. nih.gov Using quantum chemical calculations (like DFT), it is possible to simulate the ¹H-NMR, ¹³C-NMR, and IR spectra of this compound.

NMR Spectroscopy: Theoretical calculations of chemical shifts (δ) can be compared with experimental data to aid in peak assignment. nih.govnih.govmdpi.com For this compound, calculations would predict the chemical shifts for the distinct protons and carbons of the piperidine ring, the butyl chain, and the carboxamide group.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be calculated. nih.gov Key predicted peaks for this molecule would include N-H stretching vibrations for the amine and amide, C=O stretching for the amide, and C-N stretching vibrations.

Conformational analysis is another critical computational task, as the 3D shape of a molecule determines how it can interact with a biological target. nih.gov this compound has several rotatable bonds, leading to a large number of possible conformations. Computational methods can explore this conformational space to identify low-energy, stable structures. The piperidine ring typically adopts a chair conformation, but the orientation of the aminobutyl and carboxamide substituents can vary. Understanding the preferred conformation is essential for designing effective inhibitors, as the molecule must adopt a specific shape to fit into the active site of its target.

Chemoinformatics and Database Mining for Analogues and Mechanistic Insights Related to this compound

Chemoinformatics involves the use of computational methods to analyze large chemical datasets. Publicly available databases such as ChEMBL, PubChem, and ZINC contain vast amounts of information on chemical structures and their biological activities. ontosight.ai

By using this compound as a query structure, these databases can be mined to find structurally similar compounds (analogues). nih.gov This process, often guided by pharmacophore modeling, can rapidly identify compounds that have already been tested in various biological assays. nih.gov Analysis of the "activity landscape" of these analogues can provide valuable mechanistic insights. For example, if numerous close analogues of this compound are documented as inhibitors of a specific kinase, it provides a strong hypothesis that this compound may also target that kinase. This data mining approach can help prioritize experimental testing and reveal potential new applications for the compound.

Exploration of Biological Interactions and Mechanisms of Action of 1 4 Aminobutyl Piperidine 4 Carboxamide

In Vitro Assays for Broad Spectrum Biological Activity Screening of 1-(4-Aminobutyl)piperidine-4-carboxamide

No specific in vitro assay data for the broad-spectrum biological activity screening of this compound has been identified in the reviewed scientific literature. However, the broader class of piperidine-4-carboxamide derivatives has been subjected to a variety of in vitro assays, revealing a wide range of biological activities.

Derivatives of piperidine (B6355638) have demonstrated a multitude of effects in in vitro settings, including anticancer, antiviral, antimalarial, antimicrobial, and anti-inflammatory properties researchgate.netbohrium.com. For instance, certain piperidine derivatives have been shown to inhibit the proliferation of cancer cell lines, such as PC3 (prostate cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

The antimicrobial potential of piperidine derivatives has also been a subject of investigation. Various synthesized compounds containing the piperidine moiety have been screened for their in vitro activity against different strains of bacteria and fungi, with some exhibiting significant antimicrobial effects when compared to standard drugs.

Furthermore, piperidine carboxamides have been identified as potent enzyme inhibitors in various in vitro assays. For example, a piperidine carboxamide derivative, SW042, was identified through high-throughput screening to have sub-micromolar activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria nih.gov.

The following table summarizes the broad-spectrum biological activities observed for various piperidine-4-carboxamide derivatives in in vitro assays.

Derivative ClassBiological ActivityAssay TypeReference
Piperidine-4-carboxamidesAntimalarialPhenotypic screening against P. falciparum nih.gov
General Piperidine DerivativesAnticancerCell viability assays (PC3, MCF-7, HeLa)
General Piperidine DerivativesAntimicrobialDisk diffusion, MIC determination
Piperidine-4-carboxamide DerivativesAnalgesic, Antibacterial, Dopamine (B1211576) Reuptake InhibitionVarious in vitro and in vivo models thieme-connect.com

Cellular Permeability, Transport Mechanisms, and Subcellular Localization Studies of this compound

Specific studies on the cellular permeability, transport mechanisms, and subcellular localization of this compound are not available in the current scientific literature. However, research on related piperidine derivatives provides some insights into the potential cellular transport characteristics of this class of compounds.

The Caco-2 cell permeability assay is a common in vitro method used to predict the intestinal absorption of drug candidates nih.gov. Studies on various small molecules containing the piperidine scaffold have utilized this assay to assess their potential for oral bioavailability. For instance, some benzaldehyde thiosemicarbazone derivatives have shown good permeability across Caco-2 cell monolayers researchgate.net. The permeability of piperazine derivatives, which share structural similarities with piperidines, has been shown to be enhanced by their ability to modulate epithelial structures and increase myosin-mediated contraction, leading to a disruption of cell-cell contacts nih.gov.

The physicochemical properties of piperidine derivatives, such as lipophilicity and basicity, play a crucial role in their membrane permeability researchgate.net. The introduction of different substituents on the piperidine ring can significantly alter these properties, thereby influencing how the molecule interacts with and crosses cellular membranes. The piperidine ring itself is considered to have both hydrophilic and lipophilic characteristics thieme-connect.com.

While direct evidence for the subcellular localization of this compound is absent, the known targets of related compounds can offer clues. For example, piperidine-containing compounds that target nuclear proteins or enzymes would be expected to localize to the nucleus. Similarly, those that interact with mitochondrial proteins would likely be found in the mitochondria. The biological N-oxidation of piperidine has been studied in vitro, indicating that it can be metabolized within liver microsomes nih.gov.

Investigation of Receptor Binding Profiles, Enzyme Inhibition Kinetics, and Protein-Ligand Interactions of this compound

There is no specific information available regarding the receptor binding profiles, enzyme inhibition kinetics, or protein-ligand interactions of this compound. However, extensive research has been conducted on various other piperidine-4-carboxamide derivatives, demonstrating their potential to interact with a range of biological targets.

Receptor Binding Profiles:

Piperidine-based structures are known to bind to a variety of receptors. For example, certain 4,4-disubstituted piperidine derivatives have been identified as high-affinity ligands for sigma-1 (σ1) receptors, with some showing significant selectivity over the σ2 subtype researchgate.net. One such derivative, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, exhibited a high σ1/σ2 selectivity ratio researchgate.net. The affinity of these compounds for sigma receptors is influenced by the nature of the substituents on the piperidine ring and the length of the linker connecting different parts of the molecule researchgate.net. Molecular dynamics simulations have suggested that interactions with a lipophilic binding pocket are crucial for the affinity of these ligands to the σ1 receptor longdom.org.

Enzyme Inhibition Kinetics:

The piperidine-4-carboxamide scaffold has been incorporated into inhibitors of various enzymes.

Calpain Inhibitors: Piperidine carboxamide derivatives have been evaluated as inhibitors of µ-calpain. Specific keto amides demonstrated Ki values in the nanomolar range and exhibited over 100-fold selectivity against the related cysteine protease, cathepsin B nih.gov.

Proteasome Inhibitors: A series of piperidine carboxamides has been identified as potent and selective inhibitors of the Plasmodium falciparum 20S proteasome β5 active site (Pf20Sβ5), a promising target for new antimalarial drugs nih.gov. Cryo-electron microscopy revealed that these compounds bind to a previously untargeted region of the β5 active site, which is distant from the catalytic threonine, explaining their species selectivity nih.gov.

Carbonic Anhydrase Inhibitors: 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been designed as inhibitors of human carbonic anhydrases (hCA), with several compounds showing inhibitory activity in the nanomolar range against various isoforms, including the tumor-associated hCA IX and XII.

The following table provides a summary of the enzyme inhibition data for selected piperidine-4-carboxamide derivatives.

DerivativeTarget EnzymeInhibition Constant (Ki)SelectivityReference
Keto amide 11jµ-calpain9 nM>100-fold over cathepsin B nih.gov
SW042P. falciparum 20S proteasome β5EC50: 0.14-0.19 µMSelective for parasite proteasome nih.gov
Compound 6hCA IX0.9 nM-
Compound 16hCA IX0.8 nM-
Compound 20hCA IX0.9 nM-

Protein-Ligand Interactions:

Molecular docking and dynamics simulations have been employed to understand the interactions between piperidine-based ligands and their protein targets. These studies have revealed the importance of various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, in the formation of stable protein-ligand complexes. For instance, the binding of sigma receptor ligands is stabilized by van der Waals interactions with hydrophobic residues in the binding pocket and polar interactions with specific amino acids like Glu172 and Asp126.

Mechanistic Studies of Intracellular Signaling Pathways and Biological Networks Modulated by this compound

Direct mechanistic studies on the intracellular signaling pathways and biological networks modulated by this compound have not been reported. However, by examining the known targets of related piperidine-containing compounds, it is possible to infer potential pathways that could be affected.

Piperine, a naturally occurring piperidine alkaloid, has been shown to suppress the Wnt/β-catenin signaling pathway in colorectal cancer cells bohrium.com. This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers. The inhibition of this pathway by piperine suggests that other piperidine derivatives could potentially have similar effects.

Furthermore, piperidine derivatives that act as proteasome inhibitors, such as the antimalarial compounds mentioned previously, would directly impact the ubiquitin-proteasome system nih.gov. This system is fundamental for protein degradation and the regulation of numerous cellular processes, including the cell cycle, signal transduction, and apoptosis. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can trigger apoptosis in cancer cells. In the context of malaria, inhibition of the parasite's proteasome disrupts its lifecycle nih.gov.

The activity of piperidine derivatives as antagonists of certain receptors would also have downstream effects on signaling pathways. For example, antagonism of G protein-coupled receptors (GPCRs) would modulate second messenger systems, such as cyclic AMP (cAMP) and inositol triphosphate (IP3), thereby affecting a wide array of cellular functions.

Given the diverse biological activities reported for the broader class of piperidine-containing molecules, it is plausible that they could modulate a variety of signaling pathways, including but not limited to:

Cell cycle regulation

Apoptosis pathways

Inflammatory signaling cascades

Neurotransmitter signaling pathways

Omics Approaches (Proteomics, Metabolomics, Transcriptomics) to Profile Cellular Responses to this compound Exposure

There are no published studies that have used omics approaches (proteomics, metabolomics, or transcriptomics) to profile the cellular responses to exposure to this compound. The application of these high-throughput technologies to this specific compound remains an area for future research.

In a broader context, omics technologies are powerful tools for elucidating the mechanisms of action of chemical compounds and for identifying potential biomarkers of exposure or effect.

Transcriptomics , the study of the complete set of RNA transcripts in a cell, can reveal changes in gene expression following compound exposure. A study on the co-exposure to neonicotinoids and piperonyl butoxide utilized transcriptomics to show disruptions in mRNA levels in a dose-dependent manner, affecting pathways related to neurotoxicity and fat metabolism.

Metabolomics , the comprehensive analysis of metabolites in a biological system, can provide a snapshot of the metabolic state of a cell or organism. Metabolic profiling can identify alterations in metabolic pathways caused by a chemical insult. For example, non-targeted metabolomics has been used to study the metabolic reprogramming of black pepper plants during infection, revealing changes in amino acid, TCA cycle, and nucleotide metabolism.

Proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications. This information can be critical for understanding how a compound affects cellular function and for identifying its direct and indirect protein targets.

The application of these omics approaches to this compound and its analogs could provide valuable insights into their mechanisms of action, identify their molecular targets, and uncover potential off-target effects.

Advanced Research Applications of 1 4 Aminobutyl Piperidine 4 Carboxamide

Utilization of 1-(4-Aminobutyl)piperidine-4-carboxamide as a Scaffold in Prodrug Design and Bioprecursor Strategies

The design of prodrugs is a critical strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of active pharmaceutical ingredients. The structural features of this compound make it an intriguing scaffold for the development of prodrugs and bioprecursors. The primary amine of the aminobutyl side chain and the secondary amine of the piperidine (B6355638) ring can serve as handles for reversible chemical modifications.

In prodrug design, the primary amine can be temporarily masked with promoieties that are cleaved in vivo by enzymatic or chemical means to release the active parent drug. For instance, the formation of an amide bond with a carboxylic acid-containing promoiety can create a prodrug that is hydrolyzed by amidases. Similarly, the secondary amine in the piperidine ring could be targeted for modification, although it is generally less reactive than the primary amine.

The following table outlines potential prodrug strategies utilizing the this compound scaffold:

Functional Group Prodrug Strategy Cleavage Mechanism Potential Advantage
Primary AmineAcylation with a promoietyEnzymatic (e.g., amidases)Improved lipophilicity, targeted release
Primary AmineSchiff base formationpH-dependent hydrolysisRelease in acidic environments (e.g., tumors)
Piperidine NitrogenCarbamate formationEnzymatic or chemical hydrolysisModulation of solubility and permeability

These strategies can be employed to enhance properties such as solubility, permeability, and metabolic stability, or to achieve targeted drug delivery.

Development of Bioconjugates and Chemical Probes Incorporating this compound for Biological Imaging and Target Identification

The primary amine of this compound serves as a convenient point of attachment for various reporter molecules, making it a suitable building block for the synthesis of bioconjugates and chemical probes. These tools are invaluable for biological imaging and target identification studies.

For biological imaging, a fluorescent dye or a radionuclide can be conjugated to the primary amine of the compound. The resulting probe can then be used to visualize the distribution of the molecule in cells or tissues, providing insights into its mechanism of action and localization.

In the context of target identification, this compound can be functionalized with a reactive group, such as a photoaffinity label or a biotin (B1667282) tag. A photoaffinity label allows for covalent cross-linking of the probe to its biological target upon photoirradiation, enabling subsequent identification of the target protein by techniques like mass spectrometry. A biotin tag facilitates the enrichment and isolation of the target protein from a complex biological mixture through affinity purification.

The table below summarizes the potential applications in the development of bioconjugates and chemical probes:

Application Conjugated Moiety Purpose
Biological ImagingFluorescent dye, RadionuclideVisualization of molecular distribution
Target IdentificationPhotoaffinity labelCovalent cross-linking to the biological target
Target IdentificationBiotin tagAffinity-based purification of the target protein

Role of this compound in the Rational Design of Chemical Tools for Target Validation and Functional Perturbation

The rational design of chemical tools is essential for validating novel drug targets and for perturbing biological pathways to understand their function. The piperidine-4-carboxamide scaffold is a common motif in many biologically active compounds, and derivatives of this compound can be designed to interact with specific biological targets.

By systematically modifying the substituents on the piperidine ring, the aminobutyl side chain, and the carboxamide group, researchers can develop a library of compounds with varying affinities and selectivities for a particular target. This structure-activity relationship (SAR) data is crucial for optimizing the potency and specificity of a chemical tool.

For instance, the aminobutyl side chain can be elongated or shortened, or the primary amine can be replaced with other functional groups to probe the binding pocket of a target protein. Similarly, the carboxamide can be converted to other functional groups, such as esters or ketones, to explore different interactions with the target.

Application of this compound in Combinatorial Chemistry and Library Synthesis for Drug Discovery Research

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. The multiple functional groups of this compound make it an ideal scaffold for combinatorial library synthesis.

The primary amine, the secondary amine of the piperidine ring, and the carboxamide group can all be used as points of diversification. For example, a library of analogs can be generated by reacting the primary amine with a diverse set of carboxylic acids or sulfonyl chlorides. The piperidine nitrogen can be alkylated or acylated with a variety of electrophiles. The carboxamide can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines. A platform incorporating computational library design and parallel solution-phase synthesis can be applied to produce a library of 1-aryl-4-aminopiperidine analogues for drug discovery screening. nih.gov

The following table illustrates the potential for diversification at each functional group:

Functional Group Reaction Type Example Reagents
Primary AmineAmide bond formationCarboxylic acids, sulfonyl chlorides
Piperidine NitrogenAlkylation, AcylationAlkyl halides, acid chlorides
CarboxamideAmide bond formation (after hydrolysis)Amines

This approach allows for the efficient exploration of a large chemical space, increasing the probability of identifying novel drug candidates.

Integration of this compound into Multicomponent Reactions and Diversity-Oriented Synthesis for Scaffold Diversification

Multicomponent reactions (MCRs) are one-pot reactions in which three or more starting materials are combined to form a complex product in a single step. MCRs are highly efficient and atom-economical, making them attractive for the synthesis of diverse compound libraries. The functional groups of this compound can potentially participate in various MCRs. For example, the primary amine could act as the amine component in Ugi or Passerini reactions.

Diversity-oriented synthesis (DOS) is a strategy for the synthesis of structurally diverse and complex small molecules. The goal of DOS is to explore a broad range of chemical space to identify novel scaffolds with interesting biological activities. The piperidine scaffold is a common starting point for DOS, and this compound could be used to generate a variety of complex and three-dimensional structures. For instance, the aminobutyl side chain could be used to introduce additional rings or functional groups through intramolecular reactions. A general platform for the rapid synthesis of densely functionalized N-(hetero)aryl piperidine derivatives using a common precursor has been reported. chemrxiv.org

Future Directions and Emerging Challenges in Research on 1 4 Aminobutyl Piperidine 4 Carboxamide

Development of Advanced Analytical Methodologies for Structural Elucidation and Quantification of 1-(4-Aminobutyl)piperidine-4-carboxamide in Complex Biological Matrices

A critical aspect of advancing the study of this compound involves the development of sophisticated analytical techniques for its detailed characterization and measurement in biological systems. The structural elucidation of this compound and its potential metabolites will likely rely on a combination of powerful spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) techniques like ¹H and ¹³C NMR, and two-dimensional (2D) approaches such as COSY, HSQC, and HMBC, will be instrumental in confirming the compound's structural integrity and identifying any metabolic modifications. researchgate.netomicsonline.org Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), will be essential for accurate mass determination and elemental composition analysis. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural insights, aiding in the differentiation of isomers and the identification of metabolic products. nih.govresearchgate.net For instance, the cleavage of the piperidine (B6355638) ring or modifications to the aminobutyl or carboxamide moieties can be tracked through specific mass shifts. nih.gov

For the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates, the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is paramount. nih.gov This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte. nih.gov The development of such a method would require careful optimization of chromatographic conditions to achieve efficient separation from endogenous matrix components, as well as the fine-tuning of mass spectrometer parameters for optimal ionization and fragmentation. The use of a stable isotope-labeled internal standard would be crucial for ensuring accuracy and precision in quantification.

The following table outlines key considerations for the development of an LC-MS/MS method for this compound:

Parameter Considerations Rationale
Chromatographic Column Reverse-phase C18 or HILICTo achieve optimal retention and separation based on the compound's polarity.
Mobile Phase Gradient elution with acetonitrile/methanol and water containing formic acid or ammonium (B1175870) formateTo ensure efficient elution and promote good ionization in the mass spectrometer.
Ionization Source Electrospray Ionization (ESI) in positive modeThe presence of basic nitrogen atoms in the piperidine and aminobutyl groups makes the molecule amenable to positive ion formation.
MS/MS Transitions Selection of specific precursor-to-product ion transitionsTo ensure high selectivity and minimize interference from other compounds in the biological matrix.
Internal Standard Stable isotope-labeled this compound (e.g., with ¹³C or ¹⁵N)To correct for matrix effects and variations in sample preparation and instrument response, thereby improving accuracy and precision.

Strategic Approaches for Overcoming Synthetic and Methodological Obstacles in the Derivatization and Functionalization of this compound

The synthesis and modification of this compound present several challenges that require strategic planning and innovative chemical approaches. The piperidine scaffold, while common in pharmaceuticals, can pose difficulties in achieving regioselective functionalization. nih.govnih.gov

One of the primary challenges lies in the selective modification of the different reactive sites within the molecule: the primary amine of the aminobutyl group, the secondary amine of the piperidine ring (if not already part of the core structure leading to the aminobutyl chain), and the carboxamide group. Protecting group strategies will be essential to selectively derivatize one functional group while leaving the others intact.

For the derivatization of the primary amine, standard N-acylation or N-alkylation reactions can be employed, but these may also react with the piperidine nitrogen if it is unprotected. Therefore, a key step would be the use of an appropriate protecting group for the piperidine nitrogen, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, which can be removed under specific conditions.

Functionalization of the piperidine ring itself, particularly at the carbon atoms, is a more complex challenge. news-medical.net Recent advances in C-H functionalization chemistry could offer novel routes to introduce substituents directly onto the piperidine core, potentially leading to new analogues with altered pharmacological properties. nih.gov However, the presence of multiple nitrogen atoms can complicate these reactions, sometimes leading to undesired side reactions or deactivation of the catalyst. nih.gov

The carboxamide moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to esters or other amide derivatives. This would allow for the exploration of the structure-activity relationship (SAR) related to this part of the molecule. nih.gov

A summary of potential synthetic strategies and the challenges they address is presented in the table below:

Synthetic Goal Strategic Approach Potential Obstacles
Selective N-derivatization of the aminobutyl group Use of orthogonal protecting groups for the piperidine nitrogen.Potential for competing reactions if the piperidine nitrogen is not adequately protected.
C-H functionalization of the piperidine ring Transition-metal-catalyzed or photoredox-catalyzed C-H activation. nih.govnih.govRegioselectivity, catalyst deactivation by the nitrogen atoms, and potential for over-functionalization. nih.gov
Modification of the carboxamide group Hydrolysis to the carboxylic acid followed by standard coupling reactions.Harsh hydrolysis conditions may affect other parts of the molecule; racemization at the C4 position if chiral.
Introduction of diverse substituents Modular synthesis approach where the aminobutyl side chain and substituents on the piperidine ring are introduced in a stepwise manner. news-medical.netLonger synthetic routes and potential for lower overall yields.

Establishment of Robust In Vivo Models for Advanced Mechanistic Validation and Translational Research Involving this compound

To translate preclinical findings into potential clinical applications, the establishment of robust and relevant in vivo models is crucial. The choice of animal models will depend on the hypothesized pharmacological target and therapeutic area for this compound. Given that many piperidine derivatives exhibit activity in the central nervous system or as receptor modulators, initial in vivo studies would likely focus on rodent models. tandfonline.comnih.govnih.gov

For instance, if the compound is hypothesized to have analgesic properties, standard models such as the tail-flick and hot-plate tests in mice or rats could be employed to assess its effects on acute pain. tandfonline.com For more chronic pain states, models like the spared nerve injury (SNI) or chronic constriction injury (CCI) models would be more appropriate.

If the compound is being investigated for its potential effects on gastrointestinal motility, in vivo models measuring gastric emptying or intestinal transit in rats could be utilized. nih.gov For compounds with potential anti-inflammatory or immunomodulatory effects, models of arthritis or inflammatory bowel disease in rodents would be relevant.

The development of these models should also include pharmacokinetic/pharmacodynamic (PK/PD) studies to establish a relationship between the concentration of the compound in the body and its pharmacological effect. researchgate.net This involves measuring the absorption, distribution, metabolism, and excretion (ADME) of the compound, which would be facilitated by the analytical methods discussed in section 6.1.

The following table outlines potential in vivo models and the corresponding research questions they could address:

Hypothesized Therapeutic Area Potential In Vivo Model Key Endpoints
Pain and Analgesia Tail-flick, hot-plate, writhing tests in mice/rats. tandfonline.comLatency to response, number of writhes.
Gastrointestinal Disorders Gastric emptying and intestinal transit models in rats. nih.govRate of stomach emptying, distance traveled by a charcoal meal.
Neurological Disorders Models of anxiety (e.g., elevated plus maze) or depression (e.g., forced swim test) in rodents.Time spent in open arms, immobility time.
Oncology Xenograft models in immunocompromised mice with relevant human cancer cell lines.Tumor growth inhibition, survival.

Ethical Considerations and Societal Implications in the Development and Application of Research Discoveries Related to this compound

The research and development of any new chemical entity, including this compound, are governed by strict ethical principles to ensure the responsible conduct of research and to consider the broader societal impact. mcgill.calindushealth.com

In preclinical research, the principles of the 3Rs (Replacement, Reduction, and Refinement) are paramount in the use of animal models. srce.hrbiobostonconsulting.com Researchers have an ethical obligation to replace animal studies with alternative methods where possible, reduce the number of animals used to the minimum necessary to obtain statistically significant results, and refine experimental procedures to minimize any potential pain or distress to the animals. srce.hrbiobostonconsulting.com All animal studies must be approved and overseen by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. biobostonconsulting.com

As research progresses towards potential clinical applications, ethical considerations will become even more complex. Informed consent will be a critical component of any human trials, ensuring that participants have a clear understanding of the potential risks and benefits of their involvement. lindushealth.com The design of clinical trials must be scientifically sound and ethically robust, with a clear justification for the study population, the use of placebos (if any), and the endpoints being measured.

The societal implications of discoveries related to this compound also warrant consideration. researchgate.netaltasciences.com This includes issues of equitable access to any potential new therapies that may arise from this research. researchgate.net The cost of drug development is high, and this can influence the final price of a new medicine, potentially creating barriers to access for some populations. researchgate.net Researchers and developers have a responsibility to consider these issues and to engage in dialogue with stakeholders, including patients, healthcare providers, and policymakers, to ensure that the benefits of scientific progress are shared as widely as possible. altasciences.com

Key ethical and societal considerations are summarized in the table below:

Research Stage Ethical/Societal Consideration Guiding Principles and Actions
Preclinical Animal welfare in in vivo studies. biobostonconsulting.comAdherence to the 3Rs (Replacement, Reduction, Refinement); obtaining IACUC approval. srce.hrbiobostonconsulting.com
Clinical Protection of human research participants. lindushealth.comRigorous informed consent process; independent ethical review of clinical trial protocols. lindushealth.com
Translational/Post-approval Equitable access to new therapies. researchgate.netConsideration of pricing and reimbursement strategies; engagement with patient advocacy groups.
All Stages Data integrity and transparency. biobostonconsulting.comAdherence to Good Laboratory Practice (GLP) and Good Clinical Practice (GCP); publication of both positive and negative results. srce.hrbiobostonconsulting.com

Collaborative Research Frameworks and Interdisciplinary Approaches for Accelerating Future Discoveries Pertaining to this compound

The multifaceted nature of modern drug discovery and development necessitates collaborative and interdisciplinary approaches to accelerate progress in the study of this compound. mrlcg.compv-r.comsmw.ch No single research group or institution is likely to possess all the expertise and resources required to move a compound from initial discovery to clinical application.

Collaborative frameworks can take many forms. Public-private partnerships (PPPs) between academic institutions, government research organizations (like the National Institutes of Health), and pharmaceutical companies can be highly effective. nih.gov In such collaborations, academic researchers may contribute expertise in basic science and target identification, while industry partners can provide resources for drug development, manufacturing, and clinical trials. smw.chnih.gov

Open innovation models, where data and research tools are shared more freely among a community of researchers, can also spur innovation. drugpatentwatch.com This can involve the creation of research consortia focused on a particular disease area or class of compounds. By pooling data and expertise, these consortia can overcome challenges that would be insurmountable for individual research groups.

An interdisciplinary approach is also essential. The study of this compound will require the expertise of medicinal chemists, analytical chemists, pharmacologists, toxicologists, clinicians, and data scientists. europa.eu For example, computational chemists can use molecular modeling to predict the binding of the compound to its target, while pharmacologists design and conduct the in vivo studies to test these predictions. Data scientists can then analyze the large datasets generated from these experiments to identify patterns and generate new hypotheses.

The table below illustrates potential collaborative and interdisciplinary frameworks:

Framework/Approach Key Participants Potential Benefits
Public-Private Partnership Academic labs, pharmaceutical companies, government agencies (e.g., NIH). nih.govLeverages the strengths of each partner; access to diverse funding and resources. smw.chnih.gov
Research Consortium Multiple academic institutions and/or companies with a shared research interest. pv-r.comData sharing, standardization of protocols, and avoidance of duplicative research.
Open Innovation Platform A broad community of researchers, including citizen scientists. drugpatentwatch.comCrowdsourcing of ideas and solutions to complex problems.
Interdisciplinary Research Team Medicinal chemists, pharmacologists, analytical chemists, clinicians, computational scientists.Integration of diverse perspectives and expertise to address complex research questions. europa.eu

By embracing these future directions and proactively addressing the emerging challenges, the scientific community can work towards a comprehensive understanding of this compound and its potential role in medicine.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Aminobutyl)piperidine-4-carboxamide, and what reaction conditions are critical for reproducibility?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example, coupling 4-aminopiperidine with a protected aminobutyl group under carbodiimide-mediated amidation, followed by deprotection. Key conditions include:

  • Use of anhydrous solvents (e.g., THF or chloroform) under inert atmospheres (argon/nitrogen) to prevent hydrolysis .
  • Catalysts like triethylamine or isobutyl chloroformate for carboxamide bond formation .
  • Purification via crystallization or column chromatography to achieve >95% purity .
    • Critical Parameters : Temperature control (0–25°C), stoichiometric ratios of reagents, and pH adjustments during workup to isolate the free base or hydrochloride salt .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : NMR (¹H/¹³C) to verify piperidine ring geometry and carboxamide linkage .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular weight validation .
  • Crystallinity : X-ray diffraction for solid-state structure analysis (if crystalline) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Pre-saturation assays are recommended to determine exact solubility limits for biological studies .
  • Stability : Stable at 2–8°C in desiccated, dark conditions for >12 months. Degradation occurs under strong oxidizing agents or prolonged exposure to light .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP levels for cytotoxicity vs. fluorescence-based readouts) .
  • Dose-Response Analysis : Perform EC₅₀/IC₅₀ curves across multiple concentrations (1 nM–100 µM) to identify non-linear effects .
  • Off-Target Screening : Use kinase or GPCR panels to rule out unintended interactions .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound analogs?

  • Methodological Answer :

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for amine protection to prevent side reactions during carboxamide formation .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 h to 2 h) for steps like amidation or cyclization .
  • Flow Chemistry : Improve scalability and purity by minimizing intermediate isolation .

Q. How can computational modeling guide the design of analogs with enhanced target selectivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target receptors (e.g., σ-1 or NMDA receptors) .
  • QSAR Models : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with bioactivity using partial least squares regression .
  • ADMET Prediction : Apply SwissADME or pkCSM to forecast pharmacokinetic properties (e.g., BBB permeability) .

Q. What experimental approaches validate the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction in serum .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.